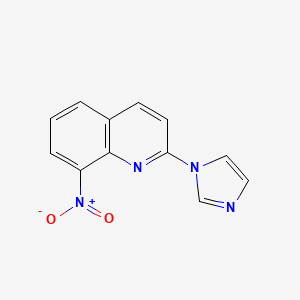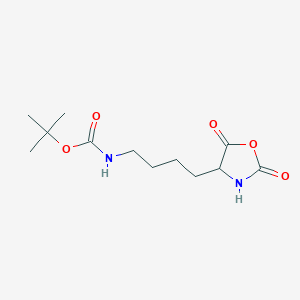
Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate
Overview
Description
Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate is a chemical compound with the molecular formula C12H20N2O5 . It has a molecular weight of 272.3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Physical and Chemical Properties Analysis
The density of this compound is predicted to be 1.162±0.06 g/cm3 . The pKa value is predicted to be 9.31±0.40 .Scientific Research Applications
Synthetic Phenolic Antioxidants: Environmental and Human Exposure
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been widely used to prolong the shelf life of products by retarding oxidative reactions. Recent studies have focused on the environmental occurrence, human exposure, and toxicity of these SPAs. They have been detected in various environmental matrices and human samples, indicating widespread exposure. Future research is recommended to investigate novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation of Methyl Tert-Butyl Ether (MTBE)
The degradation of MTBE, a fuel oxygenate, highlights the challenges and potential of microbial degradation in addressing environmental contamination. Microcosm studies suggest that MTBE can be biodegraded under various conditions, although site-specific factors significantly influence degradation rates. This review calls for more research into MTBE and tert-butyl alcohol (TBA) degradation pathways, particularly under anaerobic conditions, and emphasizes the potential of bioremediation strategies (Schmidt et al., 2004).
Environmental Pollution and Endocrine Interference of 4-tert-Octylphenol
This review discusses 4-tert-Octylphenol, a compound structurally related to phenolic antioxidants, focusing on its occurrence in environmental waters and its potential endocrine-disrupting effects. The review underlines the need for improved removal techniques from environmental waters and suggests wastewater treatment by plant enzymes as a promising avenue for research (Olaniyan et al., 2020).
Applications of Polymer Membranes in Fuel Additive Purification
A comprehensive review of the use of polymer membranes for the purification of fuel additives like MTBE highlights the efficiency of various polymer materials, such as poly(vinyl alcohol) and cellulose acetate, in the separation of methanol/MTBE mixtures through pervaporation. This work points to mixed matrix membranes (MMMs) as highly effective, suggesting a direction for future research in membrane technology (Pulyalina et al., 2020).
Review of MTBE Biodegradation and Bioremediation
This paper reviews the evidence for MTBE biotransformation under aerobic and increasingly under anaerobic conditions. It notes the potential for natural and enhanced bioremediation strategies in managing MTBE contamination. The study emphasizes the role of mixed and pure microbial cultures in utilizing MTBE as a carbon source, outlining the metabolic pathways and key intermediates involved (Fiorenza & Rifai, 2003).
Properties
IUPAC Name |
tert-butyl N-[4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-10(16)13-7-5-4-6-8-9(15)18-11(17)14-8/h8H,4-7H2,1-3H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVYOGAZTXVNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3125909.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine](/img/structure/B3125922.png)
![4-[3-(Dimethylamino)propoxy]-2-methylaniline](/img/structure/B3125928.png)

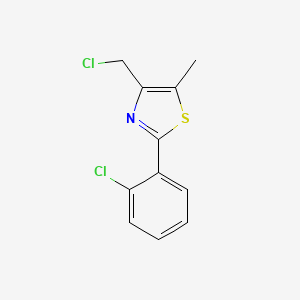
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3125948.png)
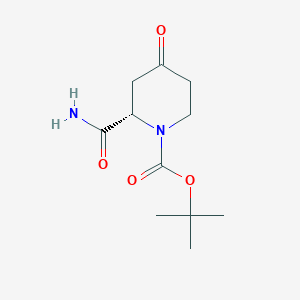

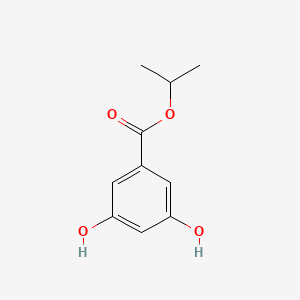


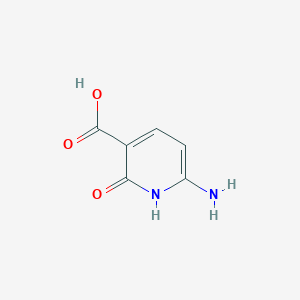
![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3126016.png)
